4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide

Description

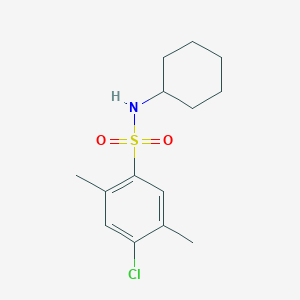

4-Chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (at position 4), methyl groups (positions 2 and 5), and a sulfonamide group linked to a cyclohexyl moiety. This compound belongs to a class of sulfonamides with diverse applications in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties. For example, 4-chloro-2,5-dimethylbenzenesulfonyl chloride (CAS 88-49-3) is a key precursor, with a molecular weight of 239.12 and a melting point of 48–50°C . Reacting this sulfonyl chloride with cyclohexylamine would yield the target compound, as seen in analogous sulfonamide syntheses .

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2S/c1-10-9-14(11(2)8-13(10)15)19(17,18)16-12-6-4-3-5-7-12/h8-9,12,16H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEPIUYGNZGXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Chemical Reactions Analysis

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituents on the Benzene Ring

- 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS 219689-73-3): Features a 2,5-dimethylphenyl group on the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₄ClNO₂S (MW ~295.5 g/mol). The aromatic substituents enhance steric bulk compared to the cyclohexyl group in the target compound .

- 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (CAS 327060-12-8): A nitro group (electron-withdrawing) and a conjugated cyclohexadienone moiety introduce unique reactivity, such as susceptibility to reduction or nucleophilic attack .

N-Substituent Variations

- (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide: A Schiff base-linked cyclohexyl group introduces chelating capabilities for metal coordination, unlike the simple cyclohexyl group in the target compound .

Physicochemical Properties

- Solubility : Cyclohexyl groups (lipophilic) likely reduce aqueous solubility compared to methoxy- or nitro-substituted analogs .

- Stability : Chlorine and methyl groups (electron-withdrawing and donating, respectively) balance electronic effects, enhancing stability compared to nitro-substituted derivatives .

Biological Activity

4-Chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative with notable biological activities. This compound is part of a broader class of sulfonamides that have been studied for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN1O2S1. The compound features a sulfonamide group (-SO2NH-) attached to a chlorinated aromatic ring and a cyclohexyl substituent. The presence of the chlorine atom and the cyclohexyl group may influence its biological activity by altering its interaction with biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, the proposed mechanisms include:

- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to bacteriostatic effects.

- Protein Interactions : The sulfonamide moiety can interact with amino acid residues in proteins, potentially affecting their function and stability.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different bacterial pathogens.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory conditions.

Case Studies

- In Vivo Study on Inflammation : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties.

- Anticancer Potential : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | Moderate antibacterial | 32 |

| N-(cyclohexyl)-4-methylbenzenesulfonamide | Low antibacterial | >100 |

| N-(phenyl)-4-chlorobenzenesulfonamide | High antibacterial | 16 |

This table illustrates that while some related compounds exhibit significant antibacterial activity, others may be less effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.